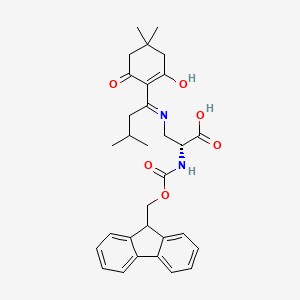

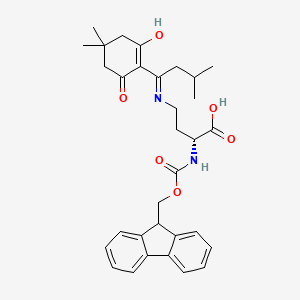

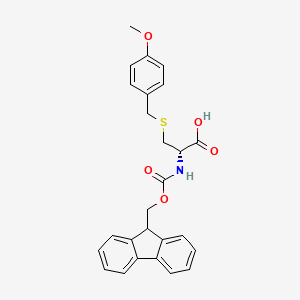

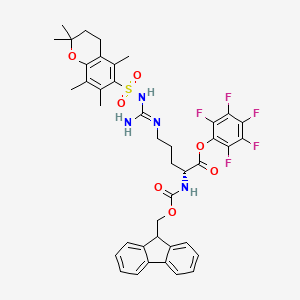

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351,4 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis and Linkers The compound's application extends to solid-phase synthesis, with specific relevance to new linkers. Bleicher, Lutz, and Wuethrich (2000) reported its use in the synthesis of new linkers for solid-phase synthesis. The introduction of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds showcases its role in creating supports with higher acid stability than standard trityl resins. The process includes immobilization and modifications of carboxylic acids and amines, with TFA treatment facilitating high-yield release of products, emphasizing its utility in solid-phase synthesis (Bleicher, Lutz, & Wuethrich, 2000).

Surfactant Applications and Carbon Nanotube Dispersion Remarkably, the compound is used as a surfactant for carbon nanotubes. Cousins et al. (2009) highlighted its use in N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. The interaction modeling and conversion into enzymatically activated CNT surfactants demonstrate its critical role in creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

Self-Assembled Structures and Biomedical Applications Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid. The research revealed the compound's potential in creating novel self-assembled architectures, which can be manipulated to impart desired functions. This indicates its significance in the design and development of novel biomaterials or therapeutics (Gour et al., 2021).

Wirkmechanismus

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as Fmoc-alpha-allyl-L-alanine, is the amino acid L-alanine . This compound is an Fmoc-protected alanine derivative . The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is commonly used in peptide synthesis .

Mode of Action

Fmoc-alpha-allyl-L-alanine interacts with its target, L-alanine, by serving as a building block in the synthesis of peptides . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

Fmoc-alpha-allyl-L-alanine plays a crucial role in the biochemical pathway of peptide synthesis . It is used in Fmoc solid-phase peptide synthesis (SPPS), a powerful technique for manufacturing peptides . Peptides are chains of amino acids that play crucial roles in biological processes. By serving as a building block, Fmoc-alpha-allyl-L-alanine enables researchers to incorporate the amino acid L-alanine into the peptide sequences they desire .

Pharmacokinetics

It is known that the compound is stable at room temperature . More research is needed to fully understand the pharmacokinetics of Fmoc-alpha-allyl-L-alanine.

Result of Action

The result of the action of Fmoc-alpha-allyl-L-alanine is the formation of peptides with the desired sequence . These peptides can have various biological activities, depending on their sequence. The use of Fmoc-alpha-allyl-L-alanine in peptide synthesis allows for the precise control of peptide sequence, enabling the creation of peptides with specific biological activities .

Action Environment

The action of Fmoc-alpha-allyl-L-alanine is influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-alpha-allyl-L-alanine to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing Fmoc-alpha-allyl-L-alanine above the critical concentration to induce gel formation . Understanding these environmental influences is crucial for optimizing the use of Fmoc-alpha-allyl-L-alanine in peptide synthesis .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSRFHDUZYOCR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673974 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-71-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.